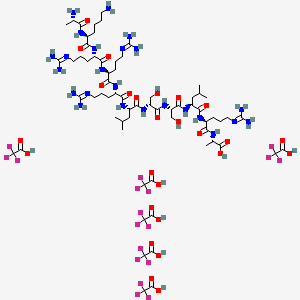
H-Ala-Lys-Arg-Arg-Arg-Leu-D-Ser-Ser-Leu-Arg-Ala-OH.6TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Ala-Lys-Arg-Arg-Arg-Leu-D-Ser-Ser-Leu-Arg-Ala-OH.6TFA is a synthetic peptide derived from the rat hepatic 40S ribosomal protein S6 (229-239). This peptide sequence is known for its role as a substrate for Rho-kinase II (ROCK II) and p90 ribosomal S6 kinase (S6K) in cell extracts . The compound is often used in biochemical research to study protein phosphorylation and kinase activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Lys-Arg-Arg-Arg-Leu-D-Ser-Ser-Leu-Arg-Ala-OH.6TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, scavengers, and water.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .
化学反应分析
Types of Reactions
H-Ala-Lys-Arg-Arg-Arg-Leu-D-Ser-Ser-Leu-Arg-Ala-OH.6TFA: can undergo various chemical reactions, including:
Phosphorylation: This peptide is a substrate for kinases like ROCK II and S6K, which phosphorylate specific serine or threonine residues.
Oxidation: The peptide can be oxidized, particularly at methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced using reducing agents like DTT or TCEP.
Common Reagents and Conditions
Phosphorylation: Kinase enzymes, ATP, and appropriate buffer conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or TCEP in a suitable buffer.
Major Products Formed
Phosphorylated Peptide: Addition of phosphate groups to serine or threonine residues.
Oxidized Peptide: Formation of sulfoxides or disulfides.
Reduced Peptide: Cleavage of disulfide bonds to form free thiols.
科学研究应用
H-Ala-Lys-Arg-Arg-Arg-Leu-D-Ser-Ser-Leu-Arg-Ala-OH.6TFA: has several applications in scientific research:
Biochemistry: Used to study kinase activity and protein phosphorylation.
Cell Biology: Investigates signaling pathways involving ROCK II and S6K.
Industry: Utilized in the development of kinase inhibitors and other therapeutic agents.
作用机制
The peptide acts as a substrate for specific kinases, such as ROCK II and S6K. These kinases phosphorylate the peptide at specific serine or threonine residues, which can then be studied to understand the kinase’s activity and regulation. The phosphorylation process involves the transfer of a phosphate group from ATP to the hydroxyl group of the serine or threonine residue .
相似化合物的比较
H-Ala-Lys-Arg-Arg-Arg-Leu-D-Ser-Ser-Leu-Arg-Ala-OH.6TFA: can be compared with other kinase substrates:
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH: Another peptide substrate for kinases, with a different sequence and specificity.
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: A peptide used in studies of fibronectin inhibitors.
These comparisons highlight the unique sequence and specificity of This compound , making it a valuable tool in kinase research.
属性
分子式 |
C66H110F18N24O26 |
|---|---|
分子量 |
1997.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C54H104N24O14.6C2HF3O2/c1-27(2)23-36(46(87)74-32(14-9-19-65-51(57)58)41(82)69-30(6)50(91)92)76-48(89)38(25-79)78-49(90)39(26-80)77-47(88)37(24-28(3)4)75-45(86)35(17-12-22-68-54(63)64)73-44(85)34(16-11-21-67-53(61)62)72-43(84)33(15-10-20-66-52(59)60)71-42(83)31(13-7-8-18-55)70-40(81)29(5)56;6*3-2(4,5)1(6)7/h27-39,79-80H,7-26,55-56H2,1-6H3,(H,69,82)(H,70,81)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,86)(H,76,89)(H,77,88)(H,78,90)(H,91,92)(H4,57,58,65)(H4,59,60,66)(H4,61,62,67)(H4,63,64,68);6*(H,6,7)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39+;;;;;;/m0....../s1 |
InChI 键 |
MRTNLHNSNCWIEV-YHTNJYKNSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


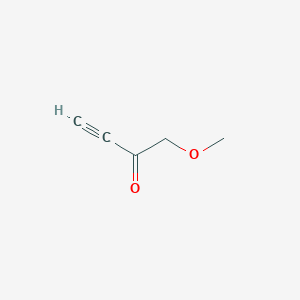
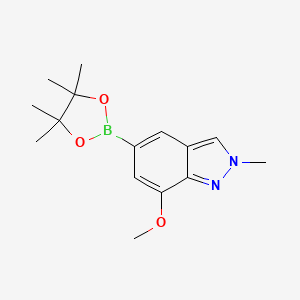
![1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B15297394.png)
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15297400.png)
![7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B15297404.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid](/img/structure/B15297412.png)
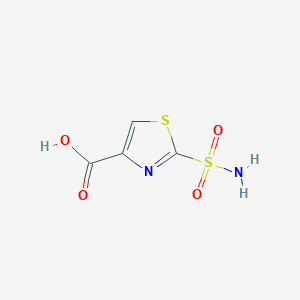

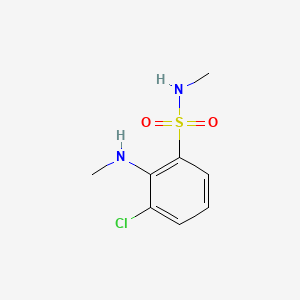
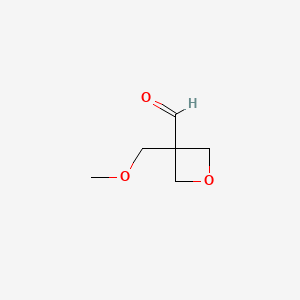
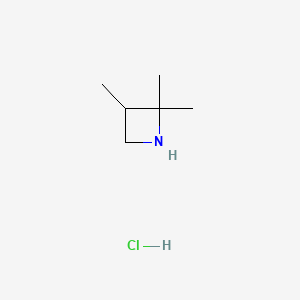
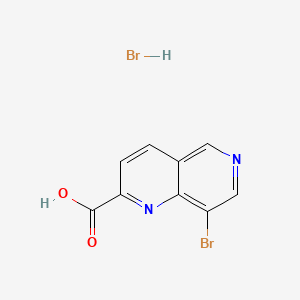
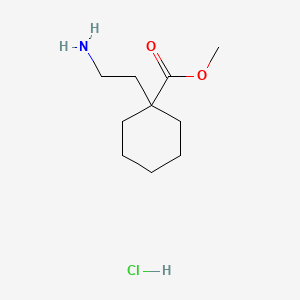
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid](/img/structure/B15297495.png)
